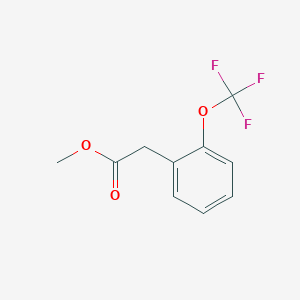

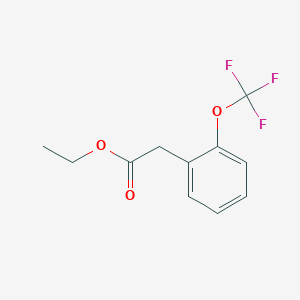

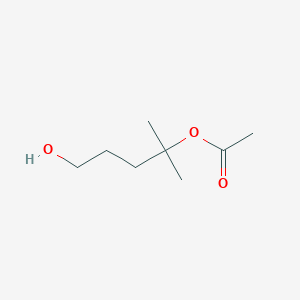

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

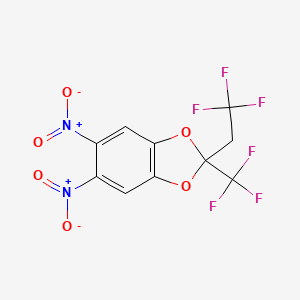

2-Trifluoromethoxyphenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 . It is a powder that appears white to light brown .

Molecular Structure Analysis

The InChI Key for this compound is AIJCNTOYZPKURP-UHFFFAOYSA-N . The SMILES representation is OB(O)C1=CC=CC=C1OC(F)(F)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.93 g/mol . It has a melting point range of 121.0°C to 125.0°C . The compound is at least 96% pure according to HPLC analysis .科学的研究の応用

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile compound that can be used in a variety of reactions. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is used in a variety of biological studies, such as enzyme inhibition studies, protein-protein interaction studies, and protein-ligand binding studies. (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can also be used in drug design studies, as it can be used to synthesize novel compounds with potential therapeutic applications.

作用機序

Target of Action

A structurally similar compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .

Mode of Action

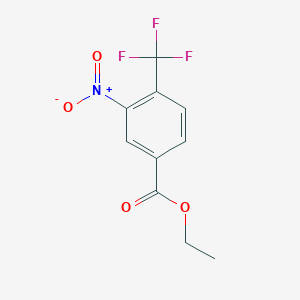

The trifluoromethoxy group is known to influence the acidity of compounds, depending on its position . This could potentially affect the interaction of the compound with its targets.

Biochemical Pathways

The trifluoromethoxy group is known to be involved in various reactions, including suzuki-miyaura cross-coupling reactions .

Result of Action

Compounds containing the trifluoromethoxy group have been found to exhibit various pharmacological activities .

Action Environment

The trifluoromethoxy group is known to influence the acidity of compounds, which could potentially be affected by environmental ph .

実験室実験の利点と制限

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is a versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the main advantages of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is its non-toxicity, making it safe for use in laboratory settings. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is highly soluble in a variety of solvents, making it easy to work with and store. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is relatively stable, making it a reliable choice for experiments. However, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% is a relatively expensive compound, making it cost-prohibitive for some experiments. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can have a variety of biochemical and physiological effects, making it important to consider the potential effects of the compound before using it in an experiment.

将来の方向性

There are a variety of potential future directions for the use of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% in scientific research. One potential future direction is the use of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% in drug design studies. By introducing (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% to a drug molecule, researchers can modify the molecule and make it more effective. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can be used in enzyme inhibition studies to study the effects of enzyme inhibition on physiological processes. Additionally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can be used in protein-protein interaction studies to study the interactions between two proteins and how they affect physiological processes. Finally, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can be used in the synthesis of novel compounds with potential therapeutic applications.

合成法

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, 97% can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-trifluoromethoxy-phenylacetic acid (2-TFMPAA) and ethyl bromide. In this reaction, the 2-TFMPAA is treated with an excess of ethyl bromide to form the ethyl ester. This reaction is typically carried out using a solvent such as dichloromethane or acetonitrile. The reaction is usually complete within 1-2 hours, and the product can be isolated by filtration or extraction.

Safety and Hazards

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, wash with plenty of water. If inhaled, move the person to fresh air and keep them comfortable for breathing .

特性

IUPAC Name |

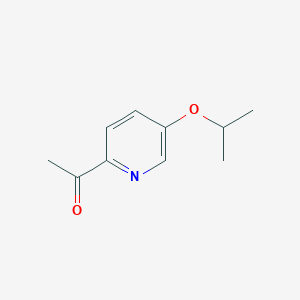

ethyl 2-[2-(trifluoromethoxy)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYVUBPWNNIQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)

![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)